2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H14N6OS3 and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiophene Derivatives and Carcinogenicity Evaluation
Thiophene analogues, such as those related to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. These compounds, including "N-(5-phenylthiophen-2-yl)acetamide," have been studied in vitro using assays like the Ames test and cell-transformation assay, indicating potential carcinogenicity. However, doubts remain about their capacity to cause tumors in vivo, underscoring the complexity of predicting carcinogenicity based solely on in vitro assays (Ashby et al., 1978).
Glutamate Receptor Antagonists and Neuroprotection
Compounds targeting glutamate receptors, particularly the metabotropic glutamate receptor 5 (mGluR5) and NMDA receptors, have been explored for their neuroprotective and therapeutic roles in disorders like neurodegeneration, addiction, anxiety, and pain management. For instance, MPEP and MTEP are mGluR5 antagonists that demonstrate selectivity and fewer off-target effects, suggesting their utility in neuroprotection and the management of neurological disorders (Lea & Faden, 2006).
AMPA Receptor Agonists and Depression Treatment
AMPA receptor agonists have been indicated to exhibit rapid antidepressant effects, paralleling the efficacy of NMDA receptor antagonists like ketamine but with potentially fewer side effects. This highlights the role of AMPA receptor activation in mediating antidepressant effects, emphasizing the importance of exploring AMPA agonists for depression treatment (Yang et al., 2012).
Pharmacological Properties of Acetamide Derivatives
Acetamide and its derivatives have been extensively reviewed for their biological consequences, reflecting their significance in pharmaceutical research. These chemicals continue to be of commercial importance, with ongoing research contributing significantly to our understanding of their biological effects, including toxicity, mechanism of action, and therapeutic potential (Kennedy, 2001).
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS3/c1-8-10(23-12(15-8)9-4-3-5-21-9)6-14-11(20)7-22-13-16-17-18-19(13)2/h3-5H,6-7H2,1-2H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRJXNOAWXOYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CSC3=NN=NN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.